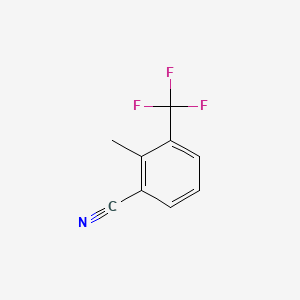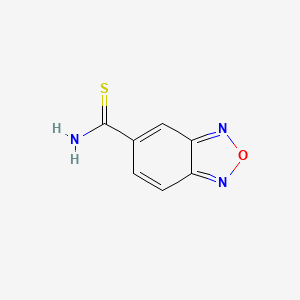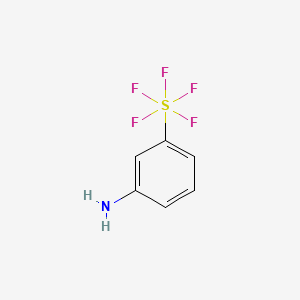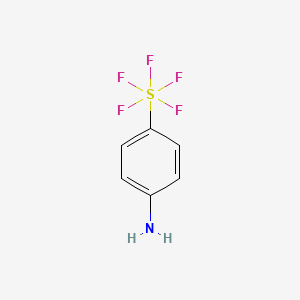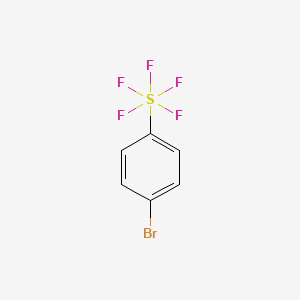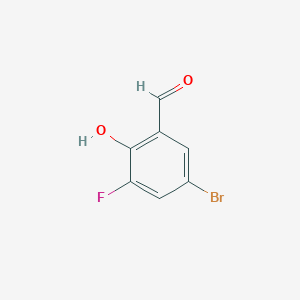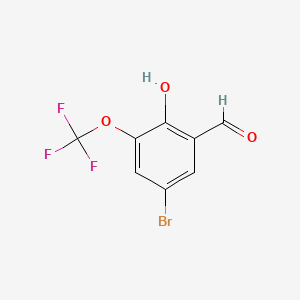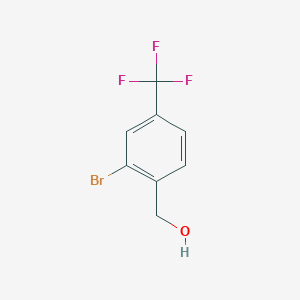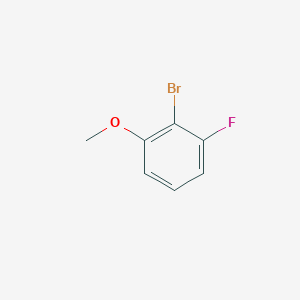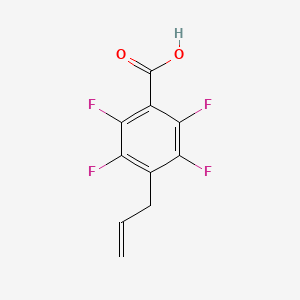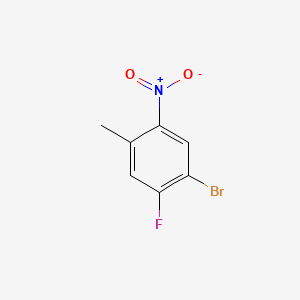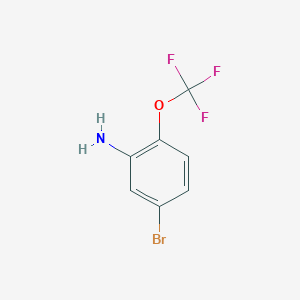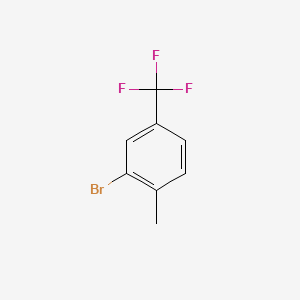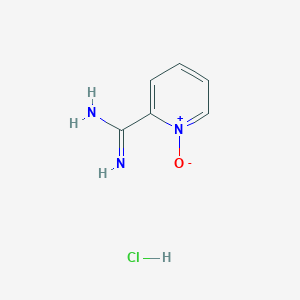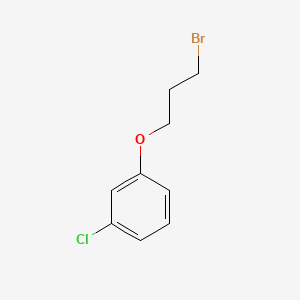
1-(3-Bromopropoxy)-3-chlorobenzene
説明
1-(3-Bromopropoxy)-3-chlorobenzene is a halogenated organic compound that serves as an important intermediate in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related halogenated benzene derivatives have been investigated, which can offer insights into the properties and behaviors of 1-(3-Bromopropoxy)-3-chlorobenzene.
Synthesis Analysis
The synthesis of halogenated benzene derivatives typically involves halogenation reactions, where halogen atoms are introduced into the benzene ring. For instance, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves a series of reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, including elimination, reduction, and bromination steps . This suggests that the synthesis of 1-(3-Bromopropoxy)-3-chlorobenzene could similarly involve multiple steps, potentially starting from simpler benzene derivatives and introducing the bromo and chloro groups through controlled reactions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic and computational methods. For example, the crystal structure of para-bromochlorobenzene has been determined to have a space group P21/a with two molecules in the unit cell . Quantum chemical studies on the structure of 1-3-dibromo-5-chlorobenzene using DFT calculations have provided insights into the energies, optimized structure, and vibrational frequencies of the molecule . These studies indicate that the molecular structure of 1-(3-Bromopropoxy)-3-chlorobenzene would likely be influenced by the presence of the halogen atoms and the propoxy group, affecting its symmetry and electronic distribution.
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can be influenced by the presence and position of the halogen substituents. For instance, dissociative electron attachment to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene results in the formation of Cl- and Br- ions, with the ion yields showing a pronounced temperature effect . This suggests that 1-(3-Bromopropoxy)-3-chlorobenzene may also undergo similar dissociative processes, potentially influenced by the arrangement of the halogen atoms and the propoxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are key to understanding their behavior in different environments. The solubility of 1-(3-bromopropoxy)-4-chlorobenzene in aqueous ethanol mixtures has been measured, showing an increase with temperature, and the solubility data were accurately modeled using the modified Apelblat equation . Ultrasonic investigations on 1-bromopropane in chlorobenzene mixture provide acoustical parameters that can be interpreted in terms of molecular interactions . These studies imply that the physical properties of 1-(3-Bromopropoxy)-3-chlorobenzene, such as solubility and acoustical parameters, would be influenced by temperature and the nature of the solvent, reflecting the compound's intermolecular interactions.
科学的研究の応用
Solubility in Aqueous Ethanol Mixtures
1-(3-Bromopropoxy)-4-chlorobenzene, a related compound, is notable in the manufacturing of omoconazole nitrate. Its solubilities in aqueous ethanol solutions were examined, revealing an increase with temperature. This data assists in its purification by crystallization (Jiang et al., 2013).
Dissociative Electron Attachment Studies
Research on dissociative electron attachment to 1-bromo-3-chlorobenzene has shown the formation of Cl− and Br− ions. This study is significant for understanding the electron interactions of related chlorobenzene compounds (Mahmoodi-Darian et al., 2010).
Polyisobutylene End-quenching
In polymer chemistry, alkoxybenzenes including (3-bromopropoxy)benzene have been used to end-quench polyisobutylene. This process is crucial for understanding and controlling polymer chain reactions (Yang & Storey, 2015).
Chlorobenzene Conversion
The catalytic conversion of chlorobenzene over metal phosphates and sulfate, in relation to chlorinated benzenes like 1-(3-Bromopropoxy)-3-chlorobenzene, provides insight into the reactivity and potential applications of these compounds in catalysis (Takita et al., 2006).
特性
IUPAC Name |
1-(3-bromopropoxy)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKLHPFBHSJVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370579 | |
| Record name | 1-(3-bromopropoxy)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-3-chlorobenzene | |
CAS RN |
37142-46-4 | |
| Record name | 1-(3-Bromopropoxy)-3-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37142-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-bromopropoxy)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropoxy)-3-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



